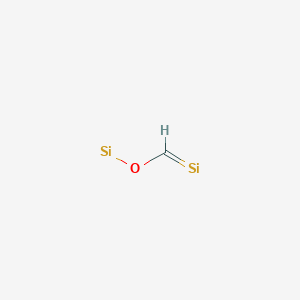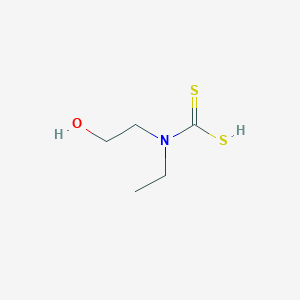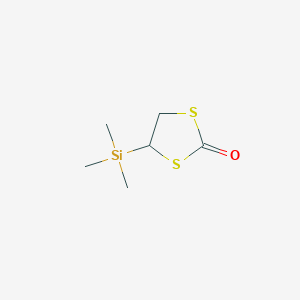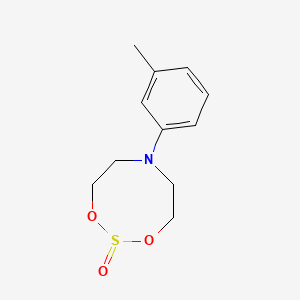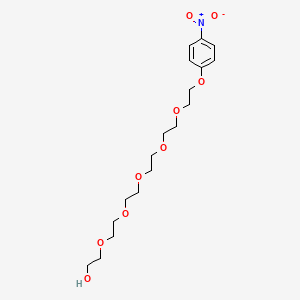
17-(4-Nitrophenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-(4-Nitrophenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL is a complex organic compound characterized by the presence of multiple ether linkages and a nitrophenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 17-(4-Nitrophenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL typically involves the reaction of 4-nitrophenol with a polyether chain precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include 4-nitrophenol, polyether chain precursors, and suitable catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
17-(4-Nitrophenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like sodium methoxide and sodium ethoxide are commonly employed.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted ethers and related compounds.
Applications De Recherche Scientifique
17-(4-Nitrophenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 17-(4-Nitrophenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL involves its interaction with specific molecular targets. The nitrophenoxy group can interact with biological molecules, potentially inhibiting certain enzymes or pathways. The polyether chain may facilitate the compound’s solubility and interaction with cellular membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenylchloroformate: Similar in structure but with a chloroformate group instead of a polyether chain.
Hexakis(4-nitrophenoxy)cyclotriphosphazene: Contains multiple nitrophenoxy groups and a cyclotriphosphazene core
Uniqueness
17-(4-Nitrophenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL is unique due to its combination of a nitrophenoxy group and a polyether chain, which imparts distinct chemical and physical properties. This combination allows for diverse applications and interactions that are not observed in simpler compounds .
Propriétés
Numéro CAS |
90213-19-7 |
|---|---|
Formule moléculaire |
C18H29NO9 |
Poids moléculaire |
403.4 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C18H29NO9/c20-5-6-23-7-8-24-9-10-25-11-12-26-13-14-27-15-16-28-18-3-1-17(2-4-18)19(21)22/h1-4,20H,5-16H2 |
Clé InChI |
SIRYRCYTEYTJHB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])OCCOCCOCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


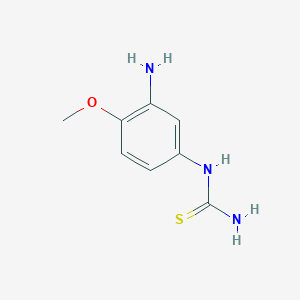

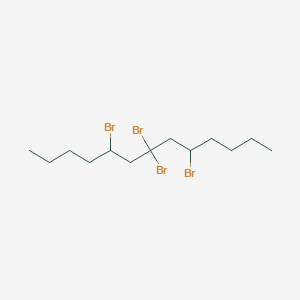
![N-(2-Chloroethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B14357718.png)
![3,3-Dichloro-1-methyl-4-[(trimethylsilyl)imino]azetidin-2-one](/img/structure/B14357725.png)
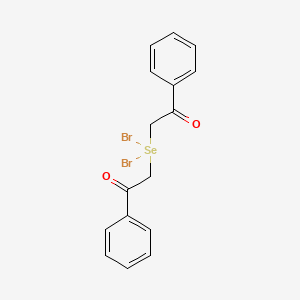
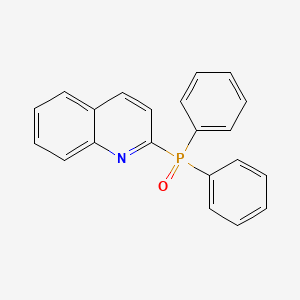
![3,3'-[(2-Nitrophenyl)azanediyl]bis(1,3-diphenylpropan-1-one)](/img/structure/B14357739.png)

